![molecular formula C8H17Cl2N3 B13464015 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a chemical compound with a molecular formula of C7H13N3.2ClH. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride typically involves the reaction of 5-methyl-1-(propan-2-yl)-1H-pyrazole with methanamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 1-(5-Methyl-2-thienyl)-1-propanone
Uniqueness
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is unique due to its specific structural features and chemical properties
Biological Activity
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a compound belonging to the pyrazole family, known for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C10H16N4·2HCl |
Molecular Weight | 241.17 g/mol |
IUPAC Name | This compound |
SMILES Notation | CC(C)N1=C(NN=C1C)C |
Synthesis Methods
The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the isopropyl and methyl groups occurs through nucleophilic substitution.
- Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride form by reacting with hydrochloric acid.
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine showed efficacy against various bacterial strains, suggesting potential as antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives have been explored for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, indicating a mechanism that could be leveraged for treating inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazole derivatives has garnered attention in recent years. Research indicates that 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong potential as an antimicrobial agent.
Anti-inflammatory Mechanism Investigation
In a study focused on anti-inflammatory mechanisms, it was found that pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine may serve as a lead compound for developing new anti-inflammatory drugs.
Anticancer Activity Assessment
In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic .
Properties
Molecular Formula |
C8H17Cl2N3 |
---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
(5-methyl-1-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)11-7(3)8(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H |
InChI Key |
BLTZXKPVCVJFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.